Cas no 1804703-21-6 (5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid)

5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid structure
1804703-21-6 structure
Product name:5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid
CAS No:1804703-21-6
MF:C8H6F3NO3
Molecular Weight:221.1333527565
CID:4881007

5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid
    • インチ: 1S/C8H6F3NO3/c9-6-3(1-5(13)14)4(7(10)11)2-12-8(6)15/h2,7H,1H2,(H,12,15)(H,13,14)
    • InChIKey: YCGFBPDDYQYUHE-UHFFFAOYSA-N
    • SMILES: FC1C(NC=C(C(F)F)C=1CC(=O)O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 373
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 66.4

5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029037304-1g
5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid
1804703-21-6 95%
1g
$2,750.25 2022-04-01
Alichem
A029037304-500mg
5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid
1804703-21-6 95%
500mg
$1,600.75 2022-04-01
Alichem
A029037304-250mg
5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid
1804703-21-6 95%
250mg
$960.40 2022-04-01

5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid 関連文献

5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acidに関する追加情報

Recent Advances in the Study of 5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid (CAS: 1804703-21-6)

The compound 5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid (CAS: 1804703-21-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethyl and fluoro substituents, exhibits promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and anti-inflammatory agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key findings in recent literature is the role of 5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid as a potent inhibitor of specific enzymes involved in inflammatory pathways. Researchers have demonstrated its ability to selectively target and modulate the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in the production of pro-inflammatory prostaglandins. This selective inhibition suggests potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, recent studies have explored the compound's potential in oncology. Preliminary in vitro and in vivo experiments have shown that 5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways. These findings highlight the compound's potential as a lead candidate for the development of new anticancer therapies.

The synthesis of 5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid has also been a focus of recent research. Advances in synthetic methodologies have enabled more efficient and scalable production of the compound, addressing previous challenges related to yield and purity. Notably, a recent study published in the Journal of Medicinal Chemistry described a novel multi-step synthesis route that significantly improves the overall yield and reduces the use of hazardous reagents, making the process more environmentally sustainable.

Pharmacokinetic studies have further elucidated the compound's bioavailability and metabolic stability. Researchers have identified that 5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid exhibits favorable oral bioavailability and a relatively long half-life in preclinical models, which are critical attributes for its development as a therapeutic agent. However, challenges remain in optimizing its tissue distribution and minimizing potential off-target effects, which are areas of active investigation.

In conclusion, 5-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-acetic acid (CAS: 1804703-21-6) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure and biological activity make it a valuable candidate for further research and development. Future studies should focus on advancing its clinical translation, addressing remaining pharmacokinetic challenges, and exploring its potential in combination therapies. The ongoing research underscores the importance of this compound in the evolving landscape of chemical biology and pharmaceutical innovation.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司